molecular formula C23H16ClNO B12901675 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole CAS No. 654651-12-4

1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole

Cat. No.: B12901675
CAS No.: 654651-12-4
M. Wt: 357.8 g/mol
InChI Key: HCBACKDGDVZBBF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole is a heterocyclic compound that features a chromeno-pyrrole fused ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chlorobenzaldehyde with phenylhydrazine can form an intermediate hydrazone, which upon cyclization with a suitable chromene derivative, yields the target compound. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: This compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar compounds to 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole include other chromeno-pyrrole derivatives and heterocyclic compounds with fused ring systems. These compounds may share similar synthetic routes and chemical properties but differ in their biological activities and applications. The uniqueness of 1-(3-Chlorophenyl)-3-phenyl-1,4-dihydrochromeno[4,3-b]pyrrole lies in its specific substitution pattern and the resulting biological effects.

Properties

CAS No.

654651-12-4

Molecular Formula

C23H16ClNO

Molecular Weight

357.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-phenyl-4H-chromeno[4,3-b]pyrrole

InChI

InChI=1S/C23H16ClNO/c24-17-9-6-10-18(13-17)25-14-20(16-7-2-1-3-8-16)21-15-26-22-12-5-4-11-19(22)23(21)25/h1-14H,15H2

InChI Key

HCBACKDGDVZBBF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N(C=C2C4=CC=CC=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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